Cas no 2322869-99-6 ((2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride)

(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride
- (2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride
- (S)-3,3,3-TRIFLUOROPROPANE-1,2-DIAMINE 2HCL
- SCHEMBL22207610
- (2S)-3,3,3-trifluoropropane-1,2-diamine diHCl
- 2322869-99-6
- CS-0343184
- MFCD16615708
- (S)-3,3,3-Trifluoropropane-1,2-diaminedihydrochloride
- AT22058
- (S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride
-
- Inchi: 1S/C3H7F3N2.2ClH/c4-3(5,6)2(8)1-7;;/h2H,1,7-8H2;2*1H/t2-;;/m0../s1
- InChI Key: PWIDCEVCHKDDMQ-JIZZDEOASA-N
- SMILES: FC(F)(F)[C@@H](N)CN.Cl.Cl
Computed Properties
- Exact Mass: 200.0094882g/mol
- Monoisotopic Mass: 200.0094882g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 69.4
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB596189-100mg |
(2S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, 95%; . |
2322869-99-6 | 95% | 100mg |
€247.70 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8272-1-100.0mg |
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 97% | 100.0mg |
¥845.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8272-1-1.0g |
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 97% | 1.0g |
¥2817.0000 | 2024-08-03 | |
Chemenu | CM610521-5g |
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 95%+ | 5g |
$1292 | 2024-07-28 | |
Aaron | AR01X0KO-5g |
(S)-3,3,3-Trifluoropropane-1,2-Diamine Dihydrochloride |
2322869-99-6 | 97% | 5g |
$952.00 | 2025-02-12 | |
Chemenu | CM610521-250mg |
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 95%+ | 250mg |
$398 | 2024-07-28 | |
Chemenu | CM610521-1g |
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 95%+ | 1g |
$513 | 2024-07-28 | |
Chemenu | CM610521-10g |
(S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 95%+ | 10g |
$2183 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8272-1-500.0mg |
(2S)-3,3,3-trifluoropropane-1,2-diamine dihydrochloride |
2322869-99-6 | 97% | 500.0mg |
¥1881.0000 | 2024-08-03 | |
abcr | AB596189-250mg |
(2S)-3,3,3-Trifluoropropane-1,2-diamine dihydrochloride, 95%; . |
2322869-99-6 | 95% | 250mg |
€313.30 | 2024-04-18 |
(2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride Related Literature
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on (2S)-3,3,3-trifluoropropane-1,2-diamine;dihydrochloride
Introduction to (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride (CAS No. 2322869-99-6)
(2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride, with the CAS number 2322869-99-6, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms in its structure imparts distinct chemical characteristics that make it a valuable candidate for various synthetic and medicinal chemistry applications.
The molecular structure of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride consists of a propane backbone with three fluorine atoms substituting at the 3-position and two amino groups at the 1 and 2 positions. The stereochemistry indicated by the (2S) configuration suggests a specific spatial arrangement of atoms, which can influence its biological activity and interactions with biological targets. This stereochemical specificity is crucial in pharmaceutical development, as it can significantly affect the efficacy and selectivity of a drug.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, making these compounds more suitable for therapeutic applications. Research has shown that fluorinated amines can exhibit potent activity against various diseases, including cancer and infectious disorders.
One of the most compelling aspects of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride is its potential as a building block for more complex pharmacophores. The combination of the amino groups and the fluorinated propane backbone provides multiple sites for further functionalization. This flexibility allows chemists to design novel molecules with tailored properties for specific therapeutic purposes. For instance, the amino groups can be used to form amides or ureas, while the fluorine atoms can be engaged in hydrogen bonding or metal coordination interactions.
Recent studies have explored the use of fluorinated diamines in the development of antimicrobial agents. The unique electronic properties of fluorine can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Additionally, the stereochemical configuration of (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride may play a role in modulating enzyme activity by selectively binding to specific pockets on target proteins. This has opened up new avenues for research in drug discovery and development.
The dihydrochloride salt form of this compound enhances its solubility in water, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug delivery systems, as it affects bioavailability and therapeutic efficacy. By incorporating this salt form, researchers can improve the pharmacokinetic profile of drugs derived from this compound.
In conclusion, (2S)-3,3,3-trifluoropropane-1,2-diamine; dihydrochloride (CAS No. 2322869-99-6) is a versatile and promising compound with significant potential in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, so too will their applications in medicine and biotechnology.
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